Halofantrine
Description
Historical Context of Halofantrine (B180850) Development
The development of this compound is rooted in extensive drug discovery programs aimed at combating malaria, a disease that has posed significant challenges, particularly during periods of military conflict.
World War II Chemotherapy Program Initiatives
During World War II, a massive cooperative screening program was initiated in the United States to find effective antimalarial agents. This program, coordinated by various committees of the National Research Council, aimed to systematically explore different chemical classes of compounds. nih.gov Although chloroquine (B1663885) emerged as a major contribution from this era, some work during this period also influenced later discoveries, including this compound. nih.govresearchgate.net Early in the Second World War, the antimalarial activity of phenanthrene (B1679779) methanols, the class to which this compound belongs, was recognized. scispace.combioline.org.br Several amino alcohol derivatives of phenanthrene showed activity similar to quinine (B1679958) during the war, although they were often associated with toxic effects. illinois.edu
Walter Reed Army Institute of Research (WRAIR) Contributions (1965-1975)
Following the initial wartime efforts, the Walter Reed Army Institute of Research (WRAIR) played a crucial role in the further development of antimalarial compounds. Prompted by the increasing failure of existing malaria treatments, particularly the emergence of chloroquine resistance, WRAIR conducted a large-scale drug discovery program from 1963 to 1976. nih.gov Within the scope of this program, WRAIR tested over 300,000 substances for potential antimalarial activity. scispace.comresearchgate.net this compound was developed at SRI International for WRAIR between 1965 and 1975 by a team led by medicinal chemist William Colwell. wikipedia.orgdbpedia.org this compound was one of two main compounds, alongside mefloquine (B1676156), that emerged from this extensive WRAIR program as effective against Plasmodium falciparum strains resistant to chloroquine. bioline.org.brnih.gov this compound was initially referred to by its experimental number, WR 171669. nih.gov
Commercial Development and Market Authorization
Commercial development of this compound began in 1984. nih.gov It was first marketed in 1984 as Halfan by Smith Kline and French. taylorandfrancis.comuq.edu.au During the 1980s and 1990s, it was marketed by Smith Kline Beecham. nih.gov this compound received market authorization, with Halfan being approved by the FDA in 1992. nih.govduke.edu
Current Academic Significance and Research Gaps
Despite its clinical use being limited due to various factors, this compound retains academic significance, particularly in understanding antimalarial mechanisms and exploring new therapeutic avenues.
The exact mechanism of action of this compound is not yet completely understood. scispace.comresearchgate.netwikipedia.org However, research suggests it may bind to ferriprotoporphyrin IX (hematin) in red blood cells affected by Plasmodium, similar to chloroquine, quinine, and mefloquine, potentially forming toxic complexes that damage the parasite's membrane. researchgate.netwikipedia.orgnih.gov this compound has also been shown to bind to plasmepsin, a hemoglobin-degrading enzyme unique to malarial parasites. wikipedia.orgdbpedia.org Further research on its mode of action may include the inhibition of the proton pump at the parasite-erythrocyte contact spot, as well as an effect on mitochondria and hemozoin vesicles of the Plasmodium. scispace.com
Academic research continues to investigate this compound's properties and potential applications. Studies have examined its activity against different life cycle stages of Plasmodium. plos.org For instance, this compound has been shown to impair sporogony in P. berghei and P. falciparum. plos.org Research also explores its potential in combination therapies and its interaction with drug resistance mechanisms. plos.orgnih.gov The risk of cross-resistance with other aminoquinolone antimalarials seems minor due to this compound's different structure, although data on cross-resistance with mefloquine and quinine have been mixed. nih.govscispace.com
Current research gaps include a complete understanding of its mechanism of action and resistance. nih.govscispace.comresearchgate.netwikipedia.org Furthermore, while primarily studied for malaria, recent academic interest has emerged in exploring this compound for potential non-malarial applications. For example, scientists at the National Eye Institute (NEI) have investigated this compound as a potential therapeutic for inherited retinal degenerations and age-related macular degeneration, showing promise in protecting photoreceptors in model systems. nih.gov This highlights a research gap in fully exploring the potential of this compound beyond its original indication. Academic efforts are also focused on improving the bioavailability of this compound. nih.gov
Research findings related to this compound's activity against Plasmodium stages can be summarized as follows:
| Plasmodium Stage Targeted | Observed Activity | Notes |
| Asexual erythrocytic stage | Effective blood schizonticide | Effective against multidrug-resistant P. falciparum. researchgate.netnih.goviosrphr.org |
| Liver stages (P. vivax, P. ovale) | Ineffective | scispace.comresearchgate.net |
| Sporogony (P. berghei, P. falciparum) | Impaired development | May act specifically on oocysts. plos.org |
| Male gamete production (Exflagellation) | Stimulated | Unexpectedly stimulated exflagellation in P. falciparum. plos.org |
Interactive table:
Another area of academic focus is the investigation of transport proteins implicated in antimalarial resistance, including those affecting this compound uptake or efflux, such as the chloroquine resistance transporter (CRT) and Pgh1 (P-glycoprotein homologue 1). nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(dibutylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30Cl2F3NO/c1-3-5-10-32(11-6-4-2)12-9-25(33)23-16-22-21(14-18(27)15-24(22)28)20-13-17(26(29,30)31)7-8-19(20)23/h7-8,13-16,25,33H,3-6,9-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHHNHSLJDZUGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30Cl2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023119 | |
| Record name | Halofantrine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID0023119 | |
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Molecular Weight |
500.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Halofantrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015349 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
1.11e-04 g/L | |
| Record name | Halofantrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015349 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
69756-53-2, 66051-76-1, 66051-74-9 | |
| Record name | Halofantrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69756-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Halofantrine, (-)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066051761 | |
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| Record name | Halofantrine [USAN:INN:BAN] | |
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| Record name | Halofantrine, (R)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066051749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Halofantrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01218 | |
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| Record name | Halofantrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Halofantrine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.346 | |
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| Record name | HALOFANTRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | Halofantrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015349 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Pharmacological Investigations of Halofantrine
Mechanism of Antimalarial Action
The antimalarial activity of halofantrine (B180850) is primarily directed against the asexual erythrocytic stages of the Plasmodium parasite. pediatriconcall.com Its mechanism involves several proposed pathways within the infected red blood cell.
Hematin (B1673048) Binding and Interference with Heme Biocrystallization
One of the prominent proposed mechanisms for this compound is its interaction with hematin (ferriprotoporphyrin IX). psu.edu During its growth within the red blood cell, the malaria parasite degrades hemoglobin as a nutrient source. This process releases toxic heme molecules. To detoxify heme, the parasite biocrystallizes it into an inert pigment called hemozoin. drugbank.com this compound is thought to inhibit this biocrystallization process by binding to hematin, forming toxic complexes that are detrimental to the parasite. nih.govpsu.edudrugbank.com This leads to the accumulation of free, toxic hematin within the parasite's food vacuole. drugbank.com
Plasmepsin Inhibition
This compound has also been shown to bind to plasmepsins, which are aspartic proteases essential for the parasite's degradation of hemoglobin. wikipedia.orgcore.ac.uk Inhibition of plasmepsins disrupts the parasite's ability to process hemoglobin, further contributing to the accumulation of toxic heme products. core.ac.uk Studies using fragment-based docking and computational methods have identified this compound as an inhibitor of plasmepsin II. nih.govscispace.comcore.ac.uknih.gov While this compound shows inhibitory activity against plasmepsins in the micromolar range, some research suggests that its primary mechanism of action may not be solely due to plasmepsin inhibition, considering its structural similarities to other antimalarials with different primary targets. nih.gov
Inhibition of Proton Pump at Parasite-Erythrocyte Interface
Another proposed mechanism suggests that this compound may inhibit a proton pump located at the interface between the parasite and the host erythrocyte. psu.edueco-vector.comeco-vector.com This inhibition could disrupt the pH homeostasis within the parasite or its food vacuole, affecting essential metabolic processes. mdpi.com The maintenance of a low pH within the food vacuole is crucial for the activity of hemoglobin-degrading enzymes like plasmepsins. mdpi.com
Effects on Plasmodium Mitochondria and Hematozoin Vesicles
Research indicates that this compound may also exert effects on the parasite's mitochondria and the hemozoin vesicles (food vacuole). psu.edu These effects could involve disruption of mitochondrial function, impacting energy production, or further interference with the formation and containment of hemozoin. psu.edu
Comparison with Related Antimalarial Drug Mechanisms (e.g., Chloroquine (B1663885), Quinine (B1679958), Mefloquine)
This compound belongs to the phenanthrene (B1679779) class of compounds, which includes lumefantrine, and is structurally related to quinine. nih.govwikipedia.orgdrugbank.com Its mechanism of action shares some similarities with other quinoline-containing antimalarials like chloroquine, quinine, and mefloquine (B1676156), particularly in their interaction with hematin. nih.govdrugbank.com
Like this compound, chloroquine is believed to accumulate in the parasite's food vacuole and inhibit heme polymerization, leading to the buildup of toxic heme. wikipedia.orgmims.com Quinine also interferes with the biocrystallization of hematin into hemozoin. drugbank.comeco-vector.com Mefloquine is also thought to form toxic complexes with ferritoporphyrin IX. nih.govdrugbank.com
However, there are also differences and complexities in their resistance patterns. While cross-resistance between mefloquine and this compound has been documented, a negative correlation has been observed between chloroquine and mefloquine or this compound sensitivity in some studies. ird.frnih.govnih.govparasite-journal.org This suggests distinct aspects to their mechanisms or resistance pathways despite some shared features. nih.gov
Pharmacokinetic Studies and Analysis
Pharmacokinetic studies of this compound have revealed characteristics important for its efficacy. This compound is absorbed from the gastrointestinal tract, although absorption can be erratic and is increased by the presence of fatty food. wikipedia.orgeco-vector.com Plasma levels typically peak around 16 hours after administration, and the drug has an elimination half-life of approximately 6-10 days. wikipedia.org The main metabolite of this compound, N-desbutylthis compound, also possesses antimalarial activity and has a longer elimination half-life of 3-5 days compared to the parent compound's 1-2 days in some studies. psu.edu
Studies in healthy volunteers have shown variability in maximum blood concentration following oral doses, with no clear correlation between dose and maximum concentration in some instances. who.int The area under the curve (AUC) also showed no correlation with the dose. who.int
In patients with acute malaria, intravenous administration of this compound has been studied. An open two-compartment model has been used to describe the pharmacokinetics of intravenous this compound in acute malaria. nih.gov Parameters from such studies include volume of distribution (V1) and clearance (CL), along with alpha and beta half-lives. nih.gov For example, in one study, mean (s.d.) parameters for intravenous this compound in acute malaria were reported as V1 = 0.36 (0.18) l/kg, CL = 0.355 (0.18) l/h/kg, t1/2alpha = 0.19 (0.12) h, and t1/2beta = 14.4 (7.5) h. nih.gov
Interindividual variation in plasma concentrations of this compound and its metabolite has been observed in clinical studies. ajtmh.org The degree of plasma protein binding of this compound and its metabolite is not fully known, which can influence the concentration of unbound drug available to act on the parasite. scispace.com
Interactive Data Table: Pharmacokinetic Parameters of Intravenous this compound in Acute Malaria (Example Data)
| Parameter | Mean (s.d.) | Unit |
| V1 | 0.36 (0.18) | l/kg |
| CL | 0.355 (0.18) | l/h/kg |
| t1/2alpha | 0.19 (0.12) | h |
| t1/2beta | 14.4 (7.5) | h |
Note: This table presents example data extracted from a specific study nih.gov and may not be representative of all pharmacokinetic findings for this compound.
The elimination kinetics, particularly the duration of subtherapeutic drug levels, are considered a factor in the development of resistance to antimalarials. psu.edu The relatively shorter elimination half-life of this compound compared to some other antimalarials like chloroquine and mefloquine has been suggested to potentially lead to a lesser problem of resistance development, although cross-resistance with mefloquine has been noted. psu.edunih.govparasite-journal.org
Absorption Characteristics and Variability
Following oral administration, this compound absorption is often described as limited and highly variable. nih.govnih.govmedicalresearchjournal.org Peak plasma concentrations are typically reached approximately 6 hours after oral administration. nih.govresearchgate.net High variability in peak plasma levels has been observed across studies, suggesting erratic absorption from the gastrointestinal tract. fda.gov The poor and erratic absorption has been implicated in some treatment failures. capes.gov.brnih.gov
Impact of Food on Bioavailability
The bioavailability of this compound is significantly enhanced when the drug is taken with food, particularly fatty food. nih.govnih.govcapes.gov.brnih.govingentaconnect.com Studies in healthy subjects have shown an approximately seven-fold increase in peak plasma concentration (Cmax) and a three-fold increase in the area under the curve (AUC) of this compound when a single 250 mg dose was administered with a high-fat meal compared to the fasted state. who.intfda.gov Healthy volunteers receiving multiple 500 mg doses also showed similar three- to five-fold increases in absorption when fed before dosing. who.intfda.gov This enhanced absorption with food is thought to be due, at least in part, to increased solubilization and dissolution of the drug in the presence of bile salt mixed micelles. capes.gov.brnih.gov Additionally, for highly lipophilic drugs like this compound, lymphatic uptake can be increased in the postprandial state, potentially bypassing hepatic first-pass metabolism and contributing to enhanced bioavailability. drug-dev.comamericanpharmaceuticalreview.comnih.gov
Here is a summary of the impact of food on this compound absorption:
| Condition | Effect on Cmax | Effect on AUC | Proposed Mechanism |
| Fed (High-Fat) | Approximately 7-fold increase fda.gov | Approximately 3-fold increase fda.gov | Increased solubilization by bile salts, potential lymphatic uptake capes.gov.brnih.govnih.gov |
| Fasted | Baseline | Baseline | Limited solubilization and dissolution capes.gov.brnih.gov |
Dose Proportionality of Plasma Concentrations
Bioavailability is not dose-proportional for doses exceeding 500 mg. nih.govresearchgate.net However, there appears to be a dose-proportional increase in Cmax and AUC for doses ranging between 250 mg and 500 mg. nih.govresearchgate.net Some studies in healthy volunteers using oral doses from 750 mg to 2000 mg have found no significant correlation between drug dose, maximum plasma concentrations, and AUC, suggesting erratic and variable absorption at these higher doses. researchgate.net
Inter- and Intra-individual Variability
This compound exhibits wide inter-individual variability in its pharmacokinetic parameters. nih.govresearchgate.netfda.gov This wide variability has made it challenging to precisely determine the pharmacokinetic characteristics of the drug. fda.gov Marked inter-subject and intra-subject variability in peak and trough this compound levels has been observed, indicating variable drug absorption. nih.gov
Absorption in Healthy Volunteers vs. Malaria Patients
This compound absorption is decreased in patients with malaria compared to healthy individuals. nih.govresearchgate.net In malaria patients, the mean half-life of absorption is approximately 4 hours, and the Cmax is significantly lower than that observed in healthy volunteers. nih.govresearchgate.net Studies have shown that peak plasma concentrations and bioavailability on the first day of treatment were significantly lower in patients with malaria than in non-infected volunteers. nih.gov This suggests that acute malaria infection has a distinct effect on the absorption of the drug. nih.gov
Distribution and Protein Binding
This compound has a relatively long distribution phase, with a half-life of approximately 16 hours. fda.gov
The extent to which this compound is bound to plasma proteins is reported to be between 60% and 70%. drugbank.comnih.gov In whole blood, this compound is bound to serum proteins (83%) and to erythrocytes (17%). capes.gov.brresearcher.life
Key serum proteins involved in this compound binding include low-density lipoproteins (LDL) and high-density lipoproteins (HDL), which are considered the most important binding proteins in serum. capes.gov.brresearcher.life Alpha 1-acid glycoprotein (B1211001) and albumin have relatively lower binding affinities for this compound. capes.gov.brresearcher.life
Here is a summary of this compound binding:
| Component | Percentage Bound | Key Binding Proteins in Serum |
| Plasma Proteins | 60-70% drugbank.comnih.gov | LDL, HDL capes.gov.brresearcher.life |
| Erythrocytes | 17% capes.gov.brresearcher.life | N/A |
| Serum Proteins | 83% capes.gov.brresearcher.life | LDL, HDL, Alpha 1-acid glycoprotein, Albumin capes.gov.brresearcher.life |
Retention in Specific Tissues (e.g., Retina, Harderian Gland)
Association with Plasma Lipoproteins
This compound is a highly lipophilic drug, and its association with plasma lipoproteins has been investigated. Studies have shown that this compound binds significantly to lipoproteins. ajol.info The distribution of this compound within plasma is largely influenced by its interaction with different classes of plasma lipoproteins. capes.gov.br The extent and characteristics of this binding vary between species and are markedly different between pre- and post-prandial plasma states. capes.gov.br
Research indicates that the association of this compound with postprandially derived plasma lipoproteins can decrease its clearance. nih.gov The distribution of this compound among plasma lipoproteins correlates strongly with the apolar lipid content of individual lipoprotein fractions, suggesting that the primary mechanism of association is solubilization within the apolar lipid core of the lipoprotein. capes.gov.br
In fasted dogs, approximately 50% of plasma this compound was bound to lipoproteins, with High-Density Lipoproteins (HDL) accounting for the largest proportion (42-43%), followed by Low-Density Lipoproteins (LDL) (4-5%), and triglyceride-rich lipoproteins (TRL) (2-3%). nih.gov Following a meal, the proportion of this compound in both TRL and LDL increased. nih.gov
The binding of this compound to plasma components is significant, and the unbound fraction can be notably lower in certain conditions, such as diabetes, where elevated plasma lipoprotein concentrations are observed. ajol.info The binding of this compound enantiomers to plasma lipoprotein fractions is stereoselective and species-specific. researcher.life The (-)-enantiomer shows a higher affinity for the lipoprotein-deficient fraction compared to the (+)-enantiomer across different species. researcher.life Conversely, the (+)-enantiomer is predominantly found in the lipoprotein-rich fractions of dog and human plasma. researcher.life
| Lipoprotein Fraction (Fasted Dogs) | Percentage of Plasma this compound Associated |
|---|---|
| HDL | 42-43% |
| LDL | 4-5% |
| TRL | 2-3% |
Metabolism and Metabolite Activity
This compound undergoes biotransformation, primarily in the liver. nih.govmims.com Its major circulating metabolite is N-desbutylthis compound. taylorandfrancis.comunboundmedicine.com
N-desbutylthis compound: Formation and Antimalarial Potency
N-desbutylthis compound is the principal metabolite of this compound. fda.govrxlist.com This metabolite is formed through the N-debutylation of the parent compound. nih.gov N-desbutylthis compound is considered pharmacologically active and is equipotent to this compound in terms of antimalarial activity in vitro. taylorandfrancis.comunboundmedicine.comnih.gov Plasma concentrations of N-desbutylthis compound are observed relatively soon after this compound administration, although typically at lower concentrations than the parent compound. nih.gov
Role of Cytochrome P450 Enzymes (CYP3A4, CYP2D6) in Metabolism
The metabolism of this compound to N-desbutylthis compound is mediated by cytochrome P450 (CYP) enzymes, primarily in the liver. nih.govresearchgate.net In vitro studies using recombinant CYP2D6 and CYP3A4 cell lines have shown that both enzymes can catalyze the N-debutylation of this compound. nih.gov
However, studies using human liver microsomes suggest that CYP3A4 plays a more significant role in the metabolism of this compound to its N-desbutyl metabolite compared to CYP2D6. nih.gov The rate of this compound metabolism in human liver microsomes shows a significant correlation with CYP3A4 protein levels and the metabolism rate of CYP3A4 marker substrates. nih.gov While this compound is a potent inhibitor of CYP2D6 in vitro and can be metabolized by it, in human liver microsomes, metabolism appears to be largely carried out by CYP3A4. nih.gov
Inhibition studies have indicated that ketoconazole, a known inhibitor of CYP3A4, can potently inhibit this compound metabolism. nih.gov Co-administration of fluconazole, another CYP3A4 inhibitor, has been shown to alter the pharmacokinetic parameters of N-desbutylthis compound, reducing its Cmax and AUC, presumably due to the inhibition of CYP3A4. researcher.liferesearchgate.net
Elimination Half-life and Clearance
This compound exhibits variable pharmacokinetic parameters, including its elimination half-life and clearance, which can show considerable interindividual variability. fda.govrxlist.com
Parent Compound and Metabolite Half-lives
This compound has a relatively long distribution phase with a half-life of 16 hours. fda.govrxlist.com The terminal elimination half-life of the parent compound is variable, generally ranging from 6 to 10 days. nih.govfda.govrxlist.com In patients with malaria, the terminal elimination half-life has been reported to be around 5 days. nih.gov Other sources suggest a half-life of 1-2 days in normal subjects and 4-5 days in patients with malaria. unboundmedicine.com
The apparent terminal elimination half-life of the primary metabolite, N-desbutylthis compound, is typically shorter than that of the parent compound, ranging from 3 to 4 days. fda.govrxlist.com In some studies, the elimination half-life of N-desbutylthis compound in patients with falciparum malaria was reported to be around 79 hours (approximately 3.3 days), while the parent compound's half-life was around 91 hours (approximately 3.8 days). nih.gov Another source indicates a half-life of 3-5 days in normal subjects and 4-5 days in patients with malaria for N-desbutylthis compound. unboundmedicine.com The long half-life of the metabolite could potentially contribute to the selection of resistant strains. scilit.com
| Compound | Elimination Half-life (General Range) | Elimination Half-life (Malaria Patients) |
|---|---|---|
| This compound | 6-10 days nih.govfda.govrxlist.com | 5 days nih.gov or 4-5 days unboundmedicine.com |
| N-desbutylthis compound | 3-4 days fda.govrxlist.com | ~3.3 days nih.gov or 4-5 days unboundmedicine.com |
Routes of Elimination (e.g., Hepatobiliary clearance, Fecal Elimination)
Based on animal studies, hepatobiliary clearance with subsequent fecal elimination of both the parent this compound compound and its metabolite, N-desbutylthis compound, is the predominant route of elimination. fda.govrxlist.com this compound is primarily eliminated via the faeces. mims.com According to animal data, this compound is widely distributed in tissues and mainly excreted in the faeces. scilit.com
Stereoselectivity in Pharmacokinetics
The pharmacokinetics of this compound, administered as a racemic mixture, have been shown to be stereoselective in both humans and rats. researchgate.netnih.gov This means that the body handles the different enantiomers (stereoisomers) of this compound differently, leading to variations in their absorption, distribution, metabolism, and excretion.
Enantiomer Concentrations and Clearance
Studies in healthy adults receiving racemic this compound have demonstrated that the mean steady-state plasma concentrations of (+)-halofantrine are higher than those of (−)-halofantrine. nih.gov Specifically, mean steady-state concentrations were reported as 97.6 ± 52.0 ng/ml for (+)-halofantrine and 48.5 ± 20.8 ng/ml for (−)-halofantrine. nih.gov This difference in concentration is reflected in their oral clearance rates. The mean steady-state oral clearance of (+)-halofantrine was significantly lower (139 ± 73 l/h) compared to that of (−)-halofantrine (265 ± 135 l/h). nih.gov The difference in mean clearance values was 126 l/h (95% C.I. 59, 193). nih.gov
Accumulation half-times for the enantiomers were similar, with (+)-halofantrine having a mean accumulation half-time of 7.0 ± 4.8 days (range 0.8–18.3) and (−)-halofantrine having a mean of 7.3 ± 4.8 days (range 0.95–14.3). nih.gov Peak plasma concentrations for both enantiomers were typically reached around 6 hours after drug administration. nih.gov
In rats, the pharmacokinetics of desbutylthis compound (B1198806) (DHF), a primary metabolite of this compound, also exhibit stereoselectivity. nih.gov After administration of racemic DHF, plasma concentrations of (+)-DHF consistently exceeded those of (−)-DHF. nih.gov The mean (+):(-) ratios of AUC(0-infinity) were 3.7 after oral dosing and 2.8 after intravenous dosing. nih.gov The clearance and volume of distribution at steady state for the (−) enantiomer were approximately 2.8 times higher than those for the (+) enantiomer following intravenous DHF administration. nih.gov While the half-lives and time to reach maximum concentration did not significantly differ between the enantiomers of DHF in rats, the stereoselectivity in this compound kinetics was less pronounced than that observed for DHF. nih.gov
| Enantiomer | Mean Steady-State Concentration (ng/ml) | Mean Steady-State Oral Clearance (l/h) | Mean Accumulation Half-Time (days) |
|---|---|---|---|
| (+)-Halofantrine | 97.6 ± 52.0 | 139 ± 73 | 7.0 ± 4.8 |
| (−)-Halofantrine | 48.5 ± 20.8 | 265 ± 135 | 7.3 ± 4.8 |
Pharmacodynamic Investigations
Pharmacodynamics explores the effects of a drug on the body, including the relationship between drug concentration and effect, as well as its impact on disease markers like parasite and fever clearance. mhmedical.com
Concentration-Effect Relationships
A fundamental principle in pharmacology is the existence of a relationship between drug concentration and its effect. mhmedical.comtg.org.au For this compound, this relationship has been investigated, particularly in the context of its cardiac effects. Studies have shown a concentration-related prolongation of the electrocardiographic QTc interval in healthy subjects and patients with malaria. nih.govresearchgate.net Multiple regression analysis indicated that QTc interval prolongation was better correlated with this compound plasma concentrations than with concentrations of its metabolite, N-desbutylthis compound. nih.gov
Parasite Clearance Dynamics
The speed of parasite clearance is a key indicator of antimalarial efficacy. asm.org Rapid clearance, particularly of ring-form parasites, is observed with this compound and contributes to its effectiveness, even against drug-resistant strains. asm.orgoup.com
| Study Location/Population | This compound Regimen | Mean Parasite Clearance Time (hours) |
|---|---|---|
| Patients with malaria | Multiple dose regimen | 52.7 nih.gov |
| Thai-Kampuchean border | Various regimens | 75 - 84 who.int |
| India (Multi-centre) | Standard 3-dose regimen | 47.7 (P. vivax) tandfonline.com, 55.1 (P. falciparum) tandfonline.com, 72.0 (mixed) tandfonline.com |
| Thailand | Extended-dose regimen | 82 nih.gov |
| Papua New Guinea | 500 mg every 6 hours for 3 doses | 52 ± 20 researchgate.net |
Fever Clearance Time
| Study Location/Population | This compound Regimen | Mean Fever Clearance Time (hours) |
|---|---|---|
| Patients with malaria | Multiple dose regimen | 33.8 nih.gov |
| Thai-Kampuchean border | Various regimens | 50 - 60 who.int |
| Thailand | Extended-dose regimen | 93 nih.gov |
| India (Multi-centre) | Standard 3-dose regimen | 39.1 (P. vivax) tandfonline.com, 43.2 (P. falciparum) tandfonline.com, 60.0 (mixed) tandfonline.com |
| Papua New Guinea | 500 mg every 6 hours for 3 doses | 29 ± 18 researchgate.net |
Electrophysiological Effects on Cardiac Ion Channels
This compound has been shown to affect cardiac electrophysiology, particularly by blocking ion channels involved in cardiac repolarization. researchgate.netnih.govfrontiersin.orgasm.org A significant finding is its inhibitory effect on the human-ether-a-go-go-related gene (hERG) potassium channel, which is responsible for the rapid component of the delayed rectifier potassium current (IKr). nih.govfrontiersin.orgasm.org Inhibition of hERG channels is a common mechanism by which drugs can prolong the QT interval on the electrocardiogram. nih.govasm.org
Studies using stably expressed hERG channels in Chinese hamster ovary (CHO-K1) cells demonstrated that this compound blocked hERG tail currents with an IC50 of 196.9 nM. nih.gov This concentration is within the range of therapeutic plasma concentrations for this compound (1.67–2.98 μM). nih.gov The block exhibited time-, voltage-, and use-dependence, suggesting preferential binding of this compound to the open and inactivated states of the channel. nih.gov
The primary metabolite, N-desbutylthis compound, also blocks hERG channels, with reported IC50 values of 21.6 nM and 71.7 nM in different studies. frontiersin.orgoup.com While N-desbutylthis compound has been suggested as potentially safer, studies indicate its high-affinity block of hERG channels, suggesting a minimal gain in the safety margin regarding QT prolongation-related cardiotoxicity compared to the parent drug. oup.com
The effect of this compound on cardiac repolarization is stereoselective. researchgate.netfrontiersin.org The (+)-enantiomer of this compound has been reported to exhibit more potent prolongation of the QT interval in vitro compared to its antipode. researchgate.net Clinical data also suggest that the correlation between plasma concentration and QT interval prolongation might be stronger for (+)-halofantrine compared to (−)-halofantrine. frontiersin.org
| Compound | Target Cardiac Ion Channel | IC50 (hERG channel block) | Notes |
| This compound | hERG (IKr) | 196.9 nM nih.gov | Stereoselective block, (+)-enantiomer potentially more potent researchgate.netfrontiersin.org |
| N-desbutylthis compound | hERG (IKr) | 21.6 nM, 71.7 nM frontiersin.orgoup.com | High affinity block oup.com |
HERG Potassium Channel Blockade
Research has demonstrated that this compound blocks HERG potassium channels. This blockade is considered the likely cellular mechanism underlying the observed QT interval prolongation and associated cardiac arrhythmias, including torsades de pointes. nih.govnih.govcapes.gov.brwho.int The HERG channel encodes the rapidly activating delayed rectifier potassium current (IKr), which plays a crucial role in cardiac repolarization. nih.govwho.int
Studies using HERG potassium channels stably expressed in Chinese hamster ovary (CHO-K1) cells have shown that this compound blocks HERG tail currents with a half-maximal inhibitory concentration (IC50) of 196.9 nM. nih.govnih.govcapes.gov.br Another study using HEK 293 cells reported an IC50 of 21.6 nM for this compound and 71.7 nM for its major metabolite, N-desbutylthis compound. oup.comdrugbank.comoup.com The potency of this compound blockade has been noted as similar to that of methanesulphonanilides, which block this channel at nanomolar concentrations. nih.gov
Channel inhibition by this compound exhibits time-, voltage-, and use-dependence. nih.govnih.govcapes.gov.br While this compound did not significantly alter the time course of channel activation or deactivation, it accelerated inactivation and caused a hyperpolarizing shift in the mid-activation potential of steady-state inactivation. nih.govnih.gov Blockade was enhanced by pulses that induce channel inactivation and increased with longer depolarizing pulses, suggesting preferential binding to the open and inactivated channel states. nih.govnih.govcapes.gov.br
Studies have also investigated the stereoselective nature of this compound's effects on potassium channels. In isolated feline myocytes, this compound produced a stereoselective block of the delayed rectifier potassium channel, with the (R)-enantiomer exhibiting greater potency. researchgate.net
The binding of this compound to the HERG channel appears to be slow in onset and offset, with minimal current recovery observed during washout or cell hyperpolarization in some studies, consistent with potentially irreversible binding. oup.comoup.com The development of block required channel activation, further supporting binding to open and/or inactivated states. oup.comdrugbank.comoup.com
The IC50 values reported for HERG channel blockade by this compound are significantly lower than the therapeutic plasma concentration range, although the high protein binding of this compound in whole blood (83% to serum proteins) should be considered when relating in vitro findings to clinical effects. nih.gov
Interactive Data Table: HERG Channel Blockade by this compound
| Compound | Cell Type | IC50 (nM) | Reference |
| This compound | CHO-K1 cells | 196.9 | nih.govnih.govcapes.gov.br |
| This compound | HEK 293 cells | 21.6 | oup.comdrugbank.comoup.com |
| N-desbutylthis compound | HEK 293 cells | 71.7 | oup.comdrugbank.comoup.com |
Clinical and Pre Clinical Research on Halofantrine Toxicity and Safety
Cardiotoxicity Research
Cardiotoxicity is a major concern associated with halofantrine (B180850) administration, primarily characterized by its effects on cardiac electrical activity.
QTc Interval Prolongation and Associated Risks
This compound has been consistently shown to prolong the corrected QT (QTc) interval on electrocardiograms (ECGs). who.intajol.infofda.gov This effect is considered a surrogate marker for an increased risk of serious ventricular arrhythmias, particularly torsade de pointes (TdP). who.intwho.int While QTc prolongation is a sensitive indicator, it is not specific for predicting TdP, as life-threatening tachyarrhythmias occur in only a small proportion of patients with prolonged QTc intervals. who.int
Research indicates that this compound can cause marked QTc interval prolongation, and this has been associated with reports of sudden cardiac death. who.intwho.int Studies in healthy volunteers have demonstrated a significant increase in the mean QTc interval after this compound administration. ajtmh.org For instance, in one study, the mean QTc interval increased by 28 ms (B15284909), with the maximum increase occurring around 6 hours after dosing. ajtmh.org In this study, the QTc interval exceeded the upper normal range of 440 ms in almost all participants, and in some, it exceeded 460 ms. ajtmh.org
Data Table 1: this compound Effect on QTc Interval in Healthy Volunteers
| Parameter | Before this compound (mean ± SD) | After this compound (mean ± SD) |
| Mean QTc Interval (ms) | Not specified in snippet | Increased by 28 ± 15.6 |
| Maximum QTc Interval (ms) | Not specified in snippet | 448 ± 19.9 (at 6 hours) |
| Participants with QTc > 440 ms | Not specified in snippet | All but one |
| Participants with QTc > 460 ms | Not specified in snippet | Four |
Based on data from search result ajtmh.org. Specific baseline values were not available in the provided snippet.
Prolonged QTc interval has been reported in a significant percentage of patients treated with this compound, including children. drugs.comnih.gov In adults receiving standard doses, QTc prolongation has been reported in up to 81%, and in 100% of patients treated with high doses. drugs.com In children, QTc prolongation has been reported in 50%. drugs.com
Risk Factors and Predisposing Conditions
Several factors and predisposing conditions have been identified that increase the risk of this compound-induced cardiotoxicity, particularly QTc prolongation and associated arrhythmias. These include:
Underlying Cardiac Disease: Pre-existing heart conditions are significant risk factors. oup.comnih.govnih.gov
Higher than Recommended Doses: Administering doses exceeding the recommended levels increases the risk of severe cardiotoxicity. oup.comnih.govnih.gov
Concomitant Use of QT-Lengthening Drugs: Co-administration with other medications known to prolong the QT interval, such as mefloquine (B1676156), significantly increases the risk of potentially fatal QTc prolongation. fda.govoup.comnih.govnih.govnih.govdrugs.com
Genetic Predisposition: A family history of congenital long QT syndrome is a contraindication for this compound use. drugs.comnih.govdrugs.com
Electrolyte Disturbances: Conditions like hypokalemia, hypomagnesemia, and hypocalcemia can increase the risk of TdP. who.intwho.int
Bradycardia: A slow heart rate is another risk factor for drug-induced TdP. who.intwho.int
Hepatic Impairment: Liver dysfunction can affect the metabolism of this compound, potentially leading to higher plasma concentrations and increased toxicity. who.int
Female Gender: Females may have a higher risk of adverse cardiovascular effects and are over-represented in fatal cardiotoxicity cases. who.intdrugs.comnih.govresearchgate.net
Thiamine Deficiency: This has also been mentioned as a potential contributing factor. oup.comwho.int
Advancing Age: Advancing age in the elderly is a risk factor for prolonged QT interval. ajol.info
Data Table 2: Risk Factors for this compound Cardiotoxicity
| Risk Factor/Condition | Source Support |
| Underlying Cardiac Disease | oup.comnih.govnih.gov |
| Higher than Recommended Doses | oup.comnih.govnih.gov |
| Concomitant QT-Prolonging Drugs (e.g., Mefloquine) | fda.govoup.comnih.govnih.govnih.govdrugs.com |
| Family History of Congenital Long QT Syndrome | drugs.comnih.govdrugs.com |
| Electrolyte Disturbances | who.intwho.int |
| Bradycardia | who.intwho.int |
| Hepatic Impairment | who.int |
| Female Gender | who.intdrugs.comnih.govresearchgate.net |
| Thiamine Deficiency | oup.comwho.int |
| Advancing Age (Elderly) | ajol.info |
Relationship to this compound Plasma Concentrations and Dosing
Studies have shown a relationship between this compound plasma concentrations and the extent of QTc prolongation. ajtmh.orgnih.govnih.govajtmh.org Higher plasma levels of this compound are associated with greater QTc lengthening. ajtmh.orgnih.govnih.govajtmh.org This effect is considered dose-dependent, and exceeding recommended doses has been shown to further prolong the QTc interval. fda.govdrugs.com
The absorption of this compound can be erratic, but it is increased when taken with fatty food, which can lead to increased plasma levels and potentially increased toxicity. who.intoup.comwikipedia.org Therefore, it is generally recommended to take this compound on an empty stomach. fda.govdrugs.comdrugs.comwikipedia.org
In a study involving healthy volunteers, the length of the QTc interval was positively correlated with this compound exposure, with the maximum QTc prolongation coinciding with the peak plasma concentration. ajtmh.org Another study in patients with falciparum malaria also found a significant correlation between QTc interval and plasma this compound levels. ajtmh.org
Serious Ventricular Dysrhythmias and Sudden Cardiac Death
This compound has been associated with rare but serious ventricular dysrhythmias, including torsade de pointes and ventricular fibrillation, which can lead to sudden cardiac death. who.intfda.govdrugs.comoup.comnih.govnih.govnih.govug.edu.gh Reports of sudden cardiac death linked to this compound have been documented. who.intwho.int
A review of fatal cardiotoxicity cases related to this compound identified 35 cases, including five children. nih.govnih.gov In these cases, 74% of the fatal events occurred within 24 hours of initial exposure to this compound. nih.govnih.gov The majority of these reported cardiac events occurred in patients with predisposing factors or when an improper dose was administered. nih.govnih.govresearchgate.net
Monitoring Strategies (e.g., ECG)
Given the risk of QTc prolongation and serious arrhythmias, electrocardiographic monitoring is an important strategy when using this compound. ECGs should be performed before treatment to ensure that the baseline QTc interval is within normal limits. drugs.com Cardiac rhythm should be monitored during therapy and for a period after completion of treatment. drugs.com
Some research suggests that ECG monitoring at 6 hours post-administration may be a crucial single point measurement for assessing electrocardiographic changes. ajol.info In children, it has been suggested that follow-up ECGs should be performed between 16 and 24 hours after the first dose, and if QTc is elevated, further monitoring may be necessary. nih.gov
Effects on Cardiac Enzymes
Research has also investigated the effects of this compound on cardiac enzymes as potential markers of cardiotoxicity. A study in healthy human volunteers assessed the activity of cardiac enzymes, including creatine (B1669601) phosphokinase (CK) and lactate (B86563) dehydrogenase (LDH), before and after this compound administration. bioline.org.brresearchgate.netafricanjournalofbiomedicalresearch.com
The study found that this compound administration caused an increase in the activities of these enzymes, with peak concentrations observed around 8 hours after administration. bioline.org.brresearchgate.netafricanjournalofbiomedicalresearch.com These peak enzyme activities correlated with the time of peak plasma concentration of this compound. bioline.org.brresearchgate.net While the increase in LDH activity was statistically significant at certain time points, the pattern of the rise did not correspond to the typical rise seen in myocardial damage. bioline.org.br The study concluded that this compound administration could result in increased enzyme activities, suggesting a potential role for these enzymes in predicting this compound toxicity or effect. bioline.org.brresearchgate.netafricanjournalofbiomedicalresearch.com
Data Table 3: Effect of this compound on Cardiac Enzyme Activity in Healthy Volunteers
| Enzyme | Baseline Activity (mean ± SD) | Peak Activity (mean ± range) | Time of Peak Activity | Statistical Significance (vs. baseline) |
| CK | Not specified in snippet | 198.7 ± 70 (123 – 371) IU/L | 8th hour | Significant (p<0.05) at 8th hour |
| LDH | Not specified in snippet | 198.7 ± 70 (123 – 371) IU/L | 8th hour | Significant (p<0.05) at 6, 8, and 72 hours |
Based on data from search result bioline.org.br. Specific baseline mean ± SD values were not available in the provided snippet.
Impact of Formulation on Cardiotoxicity
This compound is associated with cardiotoxicity, primarily manifesting as QT interval prolongation, which can lead to potentially fatal cardiac arrhythmias guidetomalariapharmacology.orgresearcher.lifewho.int. This effect is observed even at standard doses wikipedia.org. The cardiotoxicity of this compound is linked to its ability to block the hERG potassium channel (Kv11.1) guidetomalariapharmacology.orghumanjournals.com.
Hepatotoxicity Research
Studies have investigated the potential for this compound to induce hepatotoxicity.
Hepatic Enzyme Alterations
Research in both animals and humans has indicated that this compound administration can lead to alterations in hepatic enzyme levels. In a study involving healthy adult human volunteers, a single oral dose of this compound caused a steady increase in the activities of liver enzymes, including aspartate aminotransferase (AST), alanine (B10760859) aminotransferase (ALT), and alkaline phosphatase (ALP), with a peak observed at the 8th hour researchgate.net. These increases were statistically significant compared to baseline values researchgate.net.
Studies in Wistar rats have also shown that this compound can cause a significant increase in liver enzymes (ALK, ALT, and AST) imrpress.comimrpress.comispub.com. In one rat study, discontinuation of the drug led to a significant decrease in these enzyme values, suggesting a potentially reversible effect imrpress.comimrpress.com. Another rat study using various concentrations of this compound (30mg/kg, 60mg/kg, and 90mg/kg) observed a significant increase in AST, ALT, ALP, and total bilirubin (B190676) levels in the treated groups compared to the control ispub.com. The increased activities of AST, ALT, and ALP are considered sensitive markers for hepatic damage ispub.com.
A study in guinea pigs also found that this compound hydrochloride had a biphasic activity on liver enzymes and was considered hepatotoxic at clinical and subclinical doses during the treatment period researchgate.net. Based on these results, it was concluded that this compound hydrochloride has a biphasic effect on liver enzymes and is hepatotoxic, suggesting it is contraindicated in patients with or at risk of liver disease researchgate.net.
While specific data tables detailing the magnitude of enzyme changes across different studies or doses were not consistently available in the provided snippets, the findings consistently indicate that this compound can elevate liver enzyme levels.
Role of Liver in this compound Metabolism and Toxicity
The liver plays a role in the metabolism of this compound. The primary metabolite of this compound is n-desbutyl this compound fda.gov. Based on animal studies, hepatobiliary clearance with fecal elimination of both the parent compound and its metabolite predominates fda.gov. The increase in liver enzyme activity observed in studies is suggested to correspond to peak serum concentrations of this compound researchgate.net. The vital role of the liver in this compound pharmacokinetics may contribute to predicting its toxicity and/or effect researchgate.net.
Other Systemic Toxicity
Beyond cardiotoxicity and hepatotoxicity, this compound has been associated with other systemic effects.
Gastrointestinal Disturbances (Abdominal Pain, Anorexia, Diarrhea, Nausea, Vomiting)
Gastrointestinal disturbances are commonly reported adverse effects associated with this compound. In a study involving normal subjects given this compound, adverse events included abdominal pain (10%), anorexia (5%), diarrhea (5%), nausea (10%), and vomiting (10%) fda.gov. In clinical trials with patients treated with this compound, similar gastrointestinal issues were reported fda.gov. Gastrointestinal distress, including abdominal pain, vomiting, cramping, and diarrhea, can occur at doses higher than the recommended therapeutic regimen fda.gov. Dehydration secondary to gastrointestinal toxicity with diarrhea and vomiting may necessitate intravenous fluid therapy fda.gov. In a study comparing this compound and mefloquine, post-dosing side effects in this compound-treated patients included nausea, vomiting, abdominal pain, and diarrhea, which were not significantly different from those treated with mefloquine who.int. Another study noted self-limited diarrhea as the most common side effect (62%) in this compound-treated patients uq.edu.au. Anorexia, nausea, and abdominal cramps have also been reported as dose-related symptoms who.int.
Dermatological Reactions (Pruritus, Rash, Urticaria, Facial Edema)
Dermatological reactions have been reported in association with this compound treatment. Pruritus, or itching, has been noted as a common adverse effect, particularly in highly pigmented patients. fda.gov Rash is another reported dermatological event in patients treated with this compound. fda.gov In postmarketing surveillance outside the United States, rare cases of facial edema and urticaria, indicative of allergic or anaphylactic reactions, have been reported. fda.gov While pruritus is a known side effect of some antimalarial drugs like chloroquine (B1663885), pruritus associated with this compound has been described as milder, of shorter duration, and occurring less frequently than that linked to chloroquine. scilit.com
Hematological Effects (Hemolysis/Hemolytic Anemia)
Hematological effects, specifically hemolysis and hemolytic anemia, including immune hemolytic anemia, have been reported in patients with malaria treated with this compound. fda.gov These hemolytic reactions have the potential to compromise renal function. fda.gov It is also noted that hemolytic reactions can occur in patients with malaria even in the absence of this compound treatment. fda.gov
Renal Function Impact
The impact of this compound on renal function has been a subject of investigation. Hemolysis and hemolytic anemia associated with this compound treatment in malaria patients may compromise renal function. fda.gov Studies in male Albino rats investigating the toxicity of this compound hydrochloride at varying doses (sub-therapeutic, therapeutic, and overdose) observed significant changes in markers such as creatinine (B1669602) and urea, particularly in the overdose group, suggesting potential renal dysfunction. scialert.net Histological examination in these rats showed congestion of glomerular capillaries in the kidney following this compound treatment. scialert.net However, the pharmacokinetics of this compound in patients with compromised renal function has not been investigated. fda.gov
Effects on Body Weight
Studies in animal models have examined the effects of this compound on body weight. In Wistar rats administered this compound at different concentrations (30mg/kg, 60mg/kg, and 90mg/kg), the control and 30mg/kg groups showed a slight gain in body weight, while the 60mg/kg and 90mg/kg groups experienced a slight loss in body weight. ispub.com Another study in adult male Wistar rats administered this compound hydrochloride at doses of 0.05 mg/100 g, 0.1 mg/100 g, and 0.15 mg/100 g body weight showed no statistically significant differences in body weight before and after the experiment in the lower dose groups (0.05 and 0.1 mg/100 g), but a statistically significant decrease in body weight was observed in the highest dose group (0.15 mg/100 g). iosrphr.org Physical examination in the latter study also indicated a dose-dependent decrease in animal activity in the treatment groups compared to the control. iosrphr.org
Ocular Toxicity (Retinal and Harderian Gland Retention)
Ocular toxicity, specifically the retention of this compound in the retina and Harderian gland, has been observed in animal studies. A whole-body radioautographic study in rats demonstrated that high drug levels of this compound are retained in the retina and in the Harderian gland for an entire 4-week observation period. fda.gov The estimated half-lives for the radiolabeled equivalents in these tissues ranged from 91 to 778 hours over the 4-week period. fda.gov The Harderian gland is a significant orbital gland found in many vertebrates.
Embryotoxicity in Animal Models
Embryotoxicity has been reported in animal models treated with this compound. In reproduction teratology studies in rats, oral doses greater than 30 mg/kg produced postimplantation embryonic death and reduced fetal weight and viability. fda.govresearchgate.net These effects occurred at and below doses that resulted in overt maternal toxicity in the rats. fda.gov this compound has been shown to be embryocidal in rats. fda.govresearchgate.net However, doses of 15 mg/kg/day in rats showed no embryotoxicity or teratogenicity. fda.govresearchgate.net Reproductive studies in animals have indicated embryotoxic but not teratogenic potential at high doses. researchgate.net
Genotoxicity and Carcinogenic Potential Studies
Studies have been conducted to evaluate the genotoxicity and carcinogenic potential of this compound. Long-term studies in animals to assess the carcinogenic potential of this compound hydrochloride have not been performed. fda.gov The genotoxicity of this compound hydrochloride was evaluated using five assay test systems: an Ames test, a gene mutation test in Chinese hamster ovary cells, a chromosomal aberration analysis in Chinese hamster ovary cells, a micronucleus test in mice, and a dominant lethal assay. fda.gov No mutagenic potential was demonstrated in any of these test systems. fda.gov Animal studies have shown no evidence of genotoxicity or any effects on male fertility. scilit.comresearchgate.netresearchgate.net
Drug Interactions and Co Administration Considerations
Interactions with QTc-Prolonging Agents
Halofantrine (B180850) is known to prolong the QTc interval at recommended therapeutic doses, posing a risk of serious ventricular dysrhythmias, including torsades de pointes, and sudden death. nih.gov Consequently, co-administration with other drugs known to prolong the QTc interval is not recommended. nih.gov
Numerous medications have been identified as potentially increasing the risk or severity of QTc prolongation when combined with this compound. These include, but are not limited to, certain antiarrhythmics (e.g., Amiodarone, Dronedarone, Sotalol, Ibutilide, Quinidine, Disopyramide, Bretylium, Azimilide, Aprindine, Acecainide), antipsychotics (e.g., Chlorpromazine, Thioridazine, Mesoridazine, Pimozide, Haloperidol, Amisulpride, Asenapine, Aripiprazole, Clozapine, Clothiapine), antidepressants (e.g., Citalopram, Amitriptyline, Clomipramine, Desipramine, Doxepin), certain antibiotics (e.g., Azithromycin, Clarithromycin, Ciprofloxacin, Sparfloxacin), other antimalarials (e.g., Chloroquine (B1663885), Amodiaquine, Artemether, Piperaquine), and various other agents such as Methadone, Moxifloxacin, Bepridil, Cisapride, Terfenadine, Astemizole, Ziprasidone, Anagrelide, Arsenic Trioxide, Buserelin, Ceritinib, Crizotinib, Conivaptan, Vandetanib, and others.
Monitoring of cardiac rhythm, particularly the QTc interval via electrocardiogram (ECG), is recommended during and for 8-12 hours following completion of this compound therapy, especially when there is a concern for potential interactions or in patients with pre-existing risk factors for QTc prolongation.
Interactions with Mefloquine (B1676156)
A clinically significant and potentially fatal interaction has been reported between this compound and Mefloquine, leading to further prolongation of the QTc interval. nih.gov Due to this risk, this compound should not be given simultaneously with or subsequent to Mefloquine. nih.gov Evidence suggests that this compound should not be used during Mefloquine chemoprophylaxis or treatment, or within 15 weeks after the last dose of Mefloquine.
Research in animal models has demonstrated that pretreatment with Mefloquine can potentiate the effects of this compound on QTc intervals. In one study involving anesthetized rabbits, mefloquine pretreatment led to blood concentrations of this compound that were two to six times higher compared to the this compound alone group, and a significant correlation was observed between blood this compound concentrations and QTc intervals.
Interactions with Cytochrome P450 Enzyme Inhibitors
This compound is extensively metabolized, primarily by the cytochrome P450 enzyme system, specifically CYP3A4. nih.gov Co-administration with potent inhibitors of CYP3A4 can decrease the metabolism of this compound, resulting in increased plasma concentrations and a heightened risk of QTc interval prolongation and associated cardiac toxicities. nih.gov
Ketoconazole, a potent antifungal and known inhibitor of CYP3A4, has been shown in in vitro studies to inhibit this compound metabolism. nih.gov Studies in dogs demonstrated decreased metabolism of orally administered this compound when combined with Ketoconazole. nih.gov Similarly, Fluconazole, another antifungal and CYP3A4 inhibitor, was found in a study in healthy volunteers to increase the elimination half-life of this compound by 25% and significantly reduce the maximum concentration (Cmax), area under the curve (AUC), and metabolite ratio of the active metabolite, N-desbutylthis compound.
Grapefruit juice contains furanocoumarins, such as Bergamottin and Dihydroxybergamottin, which are known inhibitors of CYP3A4 and can affect the metabolism of various drugs. While specific studies on the interaction between grapefruit juice and this compound were not prominently detailed in the search results, the general principle of CYP3A4 inhibition by grapefruit juice suggests a potential for increased this compound levels and associated risks.
Protease inhibitors (PIs), a class of antiretroviral drugs including Ritonavir and Lopinavir, are often potent inhibitors of CYP3A4. Given the narrow therapeutic index of this compound and the potential for increased plasma levels due to CYP3A4 inhibition, combination with PIs is contraindicated.
Caution is advised when this compound is administered concomitantly with any drug known to significantly inhibit CYP3A4.
Co-administration with Chloroquine
Reports indicate that no drug interactions have been observed when this compound is coadministered with Chloroquine. nih.gov However, one source lists Chloroquine as an agent that may increase the risk or severity of QTc prolongation when combined with this compound. This suggests a potential for additive cardiac effects, although the clinical significance may vary.
Interactions Affecting this compound Metabolism or Efficacy
The metabolism of this compound is primarily mediated by CYP3A4. nih.gov Inhibition of this enzyme, as discussed in Section 4.3, leads to decreased metabolism and potentially increased plasma concentrations and toxicity. nih.gov Conversely, drugs that induce CYP3A4 activity can increase the metabolism of this compound, potentially leading to decreased serum concentrations and reduced therapeutic efficacy. Examples of CYP3A4 inducers include Carbamazepine and Apalutamide.
Food intake can significantly influence the absorption of this compound. Administration with high-fat food has been shown to result in an approximately seven-fold increase in peak plasma concentration and a three-fold increase in the area under the curve (AUC) of this compound, potentially increasing the risk of toxicity. Therefore, this compound is generally recommended to be taken on an empty stomach.
Aluminum sulfate (B86663) has been reported to cause a decrease in the absorption of this compound, potentially resulting in reduced serum concentration and decreased efficacy.
Sarilumab may decrease the therapeutic efficacy of this compound when used in combination.
Antimalarial Resistance and Halofantrine
Emergence and Spread of Resistance
The emergence of drug resistance in P. falciparum is a complex phenomenon driven by factors such as drug pressure, human migration, and suboptimal malaria control efforts. oatext.com Historically, Southeast Asia, particularly the Greater Mekong Subregion, has been an epicenter for the emergence of antimalarial drug resistance. yourgenome.org Strains resistant to chloroquine (B1663885) first appeared independently in Southeast Asia and South America in the late 1950s and early 1960s, eventually spreading to nearly all regions where falciparum malaria is endemic. cdc.gov This pattern of emergence and spread has been observed with other antimalarials as well. yourgenome.org
While specific timelines for the emergence of widespread, clinically significant halofantrine (B180850) resistance are complex, it is closely linked with resistance to the structurally related compound mefloquine (B1676156). The use of mefloquine, particularly as monotherapy, exerted selective pressure that facilitated the survival and spread of parasites with reduced susceptibility to both drugs. nih.govajtmh.org In vitro studies demonstrated that intermittent exposure of P. falciparum isolates to this compound could rapidly induce a reduction in susceptibility. nih.govasm.org This resistance was found to be stable even in the absence of drug pressure. nih.govasm.org The first observation of mefloquine-halofantrine cross-resistance in Africa was reported in a case of P. falciparum malaria contracted in Sierra Leone. nih.gov
Cross-Resistance Patterns
Cross-resistance, where resistance to one drug confers resistance to another, is a significant concern in antimalarial therapy. This compound exhibits notable cross-resistance with other quinoline-containing antimalarials, which can limit treatment options in regions where multidrug-resistant malaria is prevalent. ovid.com
A strong and consistent pattern of cross-resistance exists between this compound and mefloquine. nih.govpnas.org This relationship has been confirmed in numerous laboratory and epidemiological studies. nih.gov In vitro experiments have shown that exposing P. falciparum parasites to mefloquine pressure leads to a concurrent and significant increase in resistance to this compound. nih.govajtmh.org For instance, a chloroquine-susceptible isolate subjected to intermittent mefloquine pressure showed a considerable increase in the 50% inhibitory concentration (IC50) for both mefloquine and this compound. ajtmh.org Similarly, inducing resistance to this compound in vitro results in decreased susceptibility to mefloquine. nih.govasm.org This reciprocal relationship suggests a shared mechanism of resistance between these two structurally similar drugs. unc.edu
The relationship between this compound and chloroquine resistance is more complex and often inverse. Several studies have indicated that the development of resistance to this compound and mefloquine does not confer resistance to chloroquine. nih.govajtmh.org In some instances, parasites selected for high-level mefloquine and this compound resistance have shown increased susceptibility (collateral sensitivity) to chloroquine. nih.govasm.orgpnas.org For example, a chloroquine-resistant P. falciparum isolate (K1) that was made resistant to this compound in vitro became significantly more susceptible to chloroquine. nih.govasm.org This inverse relationship is linked to the molecular mechanisms of resistance, particularly changes in the Pfmdr1 gene. pnas.org
Cross-resistance between this compound and quinine (B1679958) has also been established. pnas.org In vitro studies have demonstrated that parasite lines selected for mefloquine resistance, which also become resistant to this compound, show a corresponding increase in the level of resistance to quinine. pnas.org Similarly, inducing this compound resistance in a chloroquine-resistant isolate led to a significantly reduced susceptibility to quinine. nih.govasm.org Genetic studies that involved reducing the copy number of a key resistance gene (Pfmdr1) in a multidrug-resistant parasite line resulted in increased susceptibility to this compound, mefloquine, and quinine, confirming their linked resistance profiles. nih.gov
Table 1: In Vitro Cross-Resistance Findings for this compound
| Drug Used for Selection Pressure | Effect on this compound IC50 | Effect on Mefloquine IC50 | Effect on Chloroquine IC50 | Effect on Quinine IC50 | Reference(s) |
|---|---|---|---|---|---|
| Mefloquine | Increased | Increased | No modification | No modification | nih.govajtmh.org |
| This compound | Increased | Decreased Susceptibility | Increased Susceptibility | Decreased Susceptibility | nih.govasm.org |
Molecular Mechanisms of Resistance
The molecular basis for multidrug resistance in P. falciparum is multifaceted, but research has consistently implicated a specific gene, Pfmdr1, in mediating resistance to this compound and other related antimalarials. asm.org
The Plasmodium falciparum multidrug resistance gene 1 (Pfmdr1) encodes a P-glycoprotein homolog (Pgh1), a transport protein located on the parasite's digestive vacuole membrane. unc.edufrontiersin.org Alterations in this gene, particularly an increase in its copy number, are strongly associated with resistance to mefloquine and this compound. pnas.orgunc.eduasm.org
Numerous in vitro and clinical studies have identified that an amplification of the Pfmdr1 gene is a key mechanism of resistance. pnas.orgnih.gov Parasite lines selected for mefloquine resistance consistently show amplification of the Pfmdr1 gene and overexpression of its protein product, which correlates with cross-resistance to this compound and quinine. pnas.org Conversely, genetically engineering a multidrug-resistant parasite line to reduce its Pfmdr1 copy number from two to one resulted in a significant increase in susceptibility to this compound, mefloquine, lumefantrine, quinine, and artemisinin (B1665778). nih.govresearchgate.net This highlights the direct role of Pfmdr1 gene dosage in modulating the parasite's response to these drugs. nih.govresearchgate.net Increased Pfmdr1 copy number is now considered a reliable molecular marker for surveillance of mefloquine and this compound resistance. nih.gov
Table 2: Impact of Pfmdr1 Copy Number Reduction on Drug Susceptibility
| Drug | IC50 in Parental Line (FCB) with 2 Pfmdr1 copies | IC50 in Knockdown Clones with 1 Pfmdr1 copy | Fold Decrease in IC50 | Reference |
|---|---|---|---|---|
| Mefloquine | ~22 nmol/L | ~6-7 nmol/L | ~3 | nih.gov |
| This compound | ~1.2 nmol/L | ~0.5-0.6 nmol/L | >2 | nih.gov |
| Lumefantrine | ~90 nmol/L | ~18-24 nmol/L | ~4-5 | nih.gov |
Pfcrt Gene Mutations
Antimalarial resistance is a complex phenomenon driven by genetic mutations in the Plasmodium falciparum parasite, which reduce the efficacy of therapeutic agents. A central figure in this process is the P. falciparum chloroquine resistance transporter gene (pfcrt). This gene encodes the PfCRT protein, a transporter located in the membrane of the parasite's digestive vacuole (DV), an acidic organelle where the drug is thought to act. nih.govfrontiersin.orgnih.gov The natural physiological function of PfCRT is believed to involve the transport of peptides from hemoglobin digestion out of the DV into the parasite's cytosol. nih.govfrontiersin.org
The emergence of resistance to the widely used antimalarial chloroquine has been primarily attributed to specific point mutations in the pfcrt gene. nih.govnih.gov The most critical and widespread of these is the K76T mutation, a change from lysine (B10760008) to threonine at codon 76. nih.govnih.gov This and other associated mutations in PfCRT confer upon the transporter the ability to actively efflux protonated chloroquine out of the digestive vacuole, lowering the drug's concentration at its site of action and rendering the parasite resistant. nih.govnih.govwikipedia.org While the K76T mutation is a key marker for chloroquine resistance, various haplotypes involving additional mutations at other codons (such as 72, 74, and 75) have been identified globally, contributing to the complexity of the resistance phenotype. nih.gov
While pfcrt is most famously linked to chloroquine, mutations in this gene can influence the parasite's susceptibility to a wide range of quinoline (B57606) and structurally related antimalarials. nih.govnih.gov The relationship between this compound and pfcrt mutations is an area of active investigation. Although the precise mechanisms of resistance to amino-alcohols like this compound are still not fully elucidated, evidence suggests a role for membrane transporters. nih.gov Research involving stepwise laboratory selection for this compound resistance has been shown to produce novel mutations in the pfcrt gene, such as S163R. researchgate.net This indicates that this compound can exert selective pressure on the pfcrt gene, leading to mutations that confer reduced susceptibility, and underscores the central role of the PfCRT transporter in mediating resistance to diverse antimalarial compounds. researchgate.netresearchgate.net
| Pfcrt Mutation | Associated Drug Resistance Profile | Mechanism of Action |
|---|---|---|
| K76T | Confers high-level resistance to Chloroquine. nih.govresearchgate.net Influences susceptibility to other quinolines. nih.govnih.gov | Alters the transporter protein to enable the efflux of the drug from the parasite's digestive vacuole. nih.govnih.gov |
| S163R | Associated with resistance selected by this compound in laboratory studies. researchgate.net | Presumably alters transporter function to reduce drug accumulation, though the exact mechanism is less characterized than K76T. researchgate.net |
| Multiple Polymorphisms (e.g., at codons 72, 74, 75) | Combine with K76T to form various resistant haplotypes with differing fitness costs and resistance levels. nih.gov | These ancillary mutations are thought to modulate the function and stability of the mutated PfCRT protein. nih.gov |
Strategies to Mitigate Resistance Development
The emergence and spread of drug-resistant malaria parasites pose a significant threat to global public health, necessitating effective strategies to preserve the utility of existing antimalarials and combat resistance. nih.govmmv.org A primary approach to mitigating the development of resistance is the use of combination therapy. tropmedres.ac
Combination Therapy is a cornerstone of modern antimalarial policy. nih.gov The core principle is to administer two or more drugs with different mechanisms of action simultaneously. nih.gov This strategy significantly reduces the probability of a parasite surviving treatment, as it would need to possess spontaneous mutations conferring resistance to both drugs, a statistically rare event. nih.govtropmedres.ac Artemisinin-based Combination Therapies (ACTs) are the current standard of care for uncomplicated falciparum malaria recommended by the World Health Organization. nih.gov ACTs pair a potent, rapidly acting artemisinin derivative with a longer-acting partner drug. tropmedres.acnih.gov The artemisinin component swiftly reduces the parasite biomass, while the partner drug eliminates the remaining parasites, protecting the artemisinin derivative from resistance development. nih.gov In regions with multidrug resistance, combinations such as quinine with an antibiotic like tetracycline (B611298) have been used. tropmedres.acnih.gov
Another explored strategy involves the use of Resistance Reversal Agents . These are compounds that, when co-administered with an antimalarial, can restore the susceptibility of resistant parasite strains. researchgate.net A classic example is the calcium channel blocker verapamil, which has been shown to reverse chloroquine resistance in Pfcrt-mutant parasites by inhibiting the drug efflux pump. wikipedia.org While this approach has shown promise in laboratory settings, its clinical utility has been limited. However, the concept highlights a potential vulnerability in the resistance mechanism that could be exploited. researchgate.net
Broader public health strategies also play a crucial role. The implementation of Multiple First-Line Therapies (MFT) , which involves the simultaneous deployment of several different effective drug combinations within a region, is a policy advocated to delay the spread of resistance by diversifying drug pressure. mmv.org Furthermore, strengthening surveillance systems to monitor for resistance, optimizing the use of medicines through proper diagnostics and adherence to treatment guidelines, and stimulating research into new antimalarials with novel modes of action are essential components of a global strategy to counteract antimalarial drug resistance. mmv.org
| Strategy | Mechanism of Action | Example |
|---|---|---|
| Combination Therapy | Utilizes drugs with different modes of action, making it highly improbable for a parasite to have pre-existing resistance to all components. nih.govnih.gov | Artemisinin-based Combination Therapy (ACT), such as Artemether-Lumefantrine. nih.gov |
| Resistance Reversal | Inhibits the molecular mechanism of resistance (e.g., a drug efflux pump), restoring the concentration of the antimalarial drug at its target site. researchgate.net | Verapamil co-administered with Chloroquine in laboratory studies to inhibit PfCRT-mediated efflux. wikipedia.org |
| Multiple First-Line Therapies (MFT) | Diversifies the selective pressure on the parasite population, slowing the emergence and spread of resistance to any single drug combination. mmv.org | Using different ACTs (e.g., Artesunate-Amodiaquine and Dihydroartemisinin-Piperaquine) as first-line treatments in a country. |
| Optimized Drug Use & Surveillance | Reduces selection pressure by ensuring correct drug usage and rapidly identifying and containing outbreaks of resistant parasites. mmv.org | Implementing diagnostic testing to confirm malaria before treatment; monitoring therapeutic efficacy studies. |
Formulation and Delivery Research
Impact of Formulation on Absorption and Toxicity
The oral absorption of halofantrine (B180850) is characterized by significant interindividual variation. nih.gov Standard oral formulations, such as tablets, capsules, and suspensions, have demonstrated erratic absorption profiles. nih.gov The bioavailability of this compound is notably influenced by food; administration with a fatty meal can increase absorption by approximately six-fold. who.int This food effect, however, also elevates plasma concentrations, which is a concern due to potential dose-related cardiotoxicity, specifically the prolongation of the QTc interval. nih.govwho.int Consequently, it is recommended that this compound be taken on an empty stomach to mitigate this risk. who.int
Research has shown that in individuals with malaria, the bioavailability of this compound is diminished compared to healthy individuals. nih.gov The maximal plasma concentration is typically reached about six hours after oral administration, with an absorption half-life of approximately four hours. nih.gov The bioavailability is not proportional to the dose for amounts exceeding 500mg. nih.gov
To address the poor water solubility and variable absorption, researchers have investigated solid dispersions as a method to enhance bioavailability. nih.govhumanjournals.com Solid dispersions of this compound have been developed using various carriers, including polyethylene (B3416737) glycol 6000, Vitamin E TPGS, and Gelucire 44/14. nih.gov Studies in animal models demonstrated that these solid dispersion formulations could improve the absolute oral bioavailability by five- to seven-fold compared to conventional tablets. nih.gov Another approach involved the formation of inclusion complexes with 2-hydroxypropyl-β-cyclodextrin, which significantly increased the drug's solubility and dissolution rate, particularly when prepared by a freeze-drying method. researchgate.net These formulation strategies aim to make systemic drug concentrations more predictable, which is a significant clinical advantage. liverpool.ac.uk
| Formulation Strategy | Carrier/Method | Key Finding | Reference |
|---|---|---|---|
| Solid Dispersion | Polyethylene glycol 6000, Vitamin E TPGS, Gelucire 44/14 | 5- to 7-fold improvement in absolute oral bioavailability in fasted beagles. | nih.gov |
| Inclusion Complex | 2-hydroxypropyl-β-cyclodextrin (Freeze-drying method) | Markedly enhanced dissolution profile of the drug. | researchgate.net |
| Standard Oral Tablet with Food | Fatty Meal | ~6-fold increase in absorption. | who.int |
Novel Delivery Systems (e.g., Nanocapsules for Toxicity Reduction)
In an effort to mitigate the toxic effects of this compound, particularly its cardiotoxicity, research has focused on novel drug delivery systems. wisdomlib.org Among the most promising are nanocarrier-based systems, which can alter the biodistribution of a drug, potentially reducing its accumulation in sensitive organs like the heart and improving its therapeutic index. wisdomlib.org
Polymeric nanocapsules have been extensively studied for the delivery of this compound. researchgate.net One study investigated nanocapsules with an oily core, prepared from either poly(D,L-lactide) (PLA) homopolymer or PLA surface-modified with polyethylene glycol (PEG). researchgate.net In animal models, these this compound-loaded nanocapsules showed no toxic effects after intravenous administration at doses up to 100 mg/kg, whereas a solubilized form of the drug was toxic at this dose. researchgate.net Furthermore, the nanocapsule formulations increased the area under the curve (AUC) for this compound in plasma by more than sixfold compared to the drug in solution, suggesting a more favorable plasma profile that could reduce the necessary intravenous dose and, consequently, the toxicity. researchgate.net The encapsulation of this compound within nanocapsules has been shown to reduce its cardiotoxicity. wisdomlib.org
These novel delivery systems work by controlling the release of the drug and modifying its distribution in the body, which can lead to reduced contact with cardiac tissues and lower peak plasma concentrations, thereby minimizing the risk of adverse effects. wisdomlib.orgresearchgate.net
| Formulation | Key Pharmacokinetic/Toxicology Finding | Reference |
|---|---|---|
| Intravenous Solution (in polyethylene glycol-dimethylacetamide) | Toxic at a dose of 100 mg/kg. | researchgate.net |
| Intravenous Nanocapsules (PLA or PEG-PLA) | No toxic effects observed at doses up to 100 mg/kg. | researchgate.net |
| Intravenous Nanocapsules (PLA or PEG-PLA) | Increased the area under the curve (AUC) in plasma more than sixfold compared to the solution. | researchgate.net |
Development of Parenteral Formulations
The development of parenteral formulations of this compound has been pursued to provide an alternative for severe malaria cases where oral administration is not feasible. Research into an intravenous formulation of this compound hydrochloride has provided key insights into its pharmacokinetics and toxicity when administered directly into the bloodstream. nih.gov
In a study involving adults with acute uncomplicated falciparum malaria, intravenous this compound was evaluated. nih.gov The pharmacokinetic profile was described by a two-compartment model. nih.gov The study found that intravenous administration led to significant prolongations of the QT and QTc intervals on electrocardiograms. nih.gov Specifically, after the third dose, the mean QT interval was prolonged by 20% and the QTc interval by 8.2%. nih.gov While no clinically significant cardiotoxicity was reported in that specific trial, the findings underscore the primary safety concern associated with the compound. nih.gov Another observed toxicity was mild to moderate thrombophlebitis at the infusion site in a majority of patients, which was generally transient. nih.gov
These studies provide a foundational basis for designing improved dosing regimens for parenteral this compound, aiming to balance efficacy with the risk of cardiotoxicity. nih.gov The data highlight the need for careful cardiac monitoring if a parenteral formulation were to be used.
| Parameter | Mean Value (± S.D.) | Unit |
|---|---|---|
| Volume of the central compartment (V1) | 0.36 (± 0.18) | L/kg |
| Clearance (CL) | 0.355 (± 0.18) | L/h/kg |
| Distribution half-life (t1/2α) | 0.19 (± 0.12) | h |
| Elimination half-life (t1/2β) | 14.4 (± 7.5) | h |
Clinical Trials and Therapeutic Efficacy
Efficacy against Plasmodium Species
Halofantrine (B180850) acts as a blood schizontocide, targeting the trophozoites and schizonts within red blood cells. researchgate.net It has demonstrated activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium. scilit.comnih.gov
Plasmodium falciparum (Multidrug-Resistant Strains)
In a multicenter trial involving nonimmune travelers with malaria imported from areas with drug-resistant P. falciparum, a one-day regimen of this compound (3 x 500 mg) showed recrudescences in some patients with P. falciparum malaria, while a regimen including an additional treatment on day 7 demonstrated a 100% efficacy rate in this group. ajtmh.orgnih.govresearchgate.netcore.ac.uk Studies in young children in Kenya showed a mean parasite clearance by 7 days in 99.3% of evaluable children, with a parasite clearance time of 69.3 hours and a fever clearance time of 46.8 hours. zobodat.at Recrudescence occurred in 3.2% of children followed to day 14. zobodat.at
A micronized formulation of this compound was evaluated in Tanzania for treating mild to moderate P. falciparum malaria in semi-immune patients, showing a 100% cure rate in evaluable patients with a mean parasite clearance time of 35.6 hours and a mean fever clearance time of 22.5 hours. tandfonline.com No relapses were observed in this study. tandfonline.com
| Study Location (Representative) | Plasmodium Species | This compound Regimen (Representative) | Cure Rate (%) | Mean Parasite Clearance Time (hours) | Mean Fever Clearance Time (hours) | Comparator Drug (if applicable) | Comparator Cure Rate (%) |
| Thai-Kampuchean border who.intnih.govnih.gov | P. falciparum (Multidrug-Resistant) | 500 mg every 6 hours for 3 doses | 88 | 76 - 83.5 | 59.6 - 60.1 | Mefloquine (B1676156) | 88 - 97 |
| Kenya zobodat.at | P. falciparum | 8 mg/kg * 3 doses | 99.3 (parasite clearance by day 7) | 69.3 | 46.8 | Not specified | Not specified |
| Tanzania tandfonline.com | P. falciparum (Mild to Moderate) | 3 x 500 mg over 18 hours (adults >40kg) | 100 | 35.6 | 22.5 | Not applicable | Not applicable |
| Nonimmune travelers (Multicenter) ajtmh.orgnih.govresearchgate.netcore.ac.uk | P. falciparum (Drug-Resistant) | One-day regimen (3 x 500 mg) | Varied (recrudescences observed) | Not specified | Not specified | Not applicable | Not applicable |
| Nonimmune travelers (Multicenter) ajtmh.orgnih.govresearchgate.netcore.ac.uk | P. falciparum (Drug-Resistant) | One-day regimen + treatment on day 7 | 100 | Not specified | Not specified | Not applicable | Not applicable |
Plasmodium vivax
Clinical trials have also established the efficacy of this compound in the treatment of Plasmodium vivax malaria. scilit.comnih.gov Studies in Pakistan, Kenya, Solomon Islands, Gabon, and other parts of Africa have confirmed its effectiveness against P. vivax. scispace.com Reported cure rates in these studies range from 96-100%. scispace.com The mean parasite clearance time for P. vivax has been reported to average 36 to 72 hours, and fever clearance time averages 24 to 60 hours. scispace.com In one study, the mean parasite clearance time for P. vivax was 57.75 hours and mean defervescence time was 31.08 hours. nih.gov
In a study in French Guiana, 13 patients with P. vivax were treated with this compound and were cured, although 3 had a relapse 3 to 4 weeks after treatment. vivaxmalaria.org In Irian Jaya, this compound alone demonstrated 0% therapeutic failure within 14 days and 6% therapeutic failure after 28 days in patients with chloroquine-resistant P. vivax, comparing favorably with chloroquine (B1663885) and chloroquine plus primaquine. unl.edu
| Study Location (Representative) | Plasmodium Species | This compound Regimen (Representative) | Cure Rate (%) | Mean Parasite Clearance Time (hours) | Mean Fever Clearance Time (hours) | Comparator Drug (if applicable) | Comparator Therapeutic Failure (14 days / 28 days) (%) |
| Various (Pakistan, Kenya, Solomon Islands, Gabon, Africa) scispace.com | P. vivax | Not specified (standard regimens) | 96-100 | 36-72 | 24-60 | Not specified | Not specified |
| India nih.gov | P. vivax | 500 mg every 6 hours for 3 doses | Not specified (parasite clearance by 48 hours) | 57.75 | 31.08 | Not applicable | Not applicable |
| French Guiana vivaxmalaria.org | P. vivax | Single 16 mg/kg or 24 mg/kg/day in 3 doses | 100 (initial cure) | Not specified | Not specified | Not applicable | Not applicable |
| Irian Jaya unl.edu | P. vivax (Chloroquine-Resistant) | 24 mg base/kg in 12 hours | 100 (at 14 days), 94 (at 28 days) | Not specified | Not specified | Chloroquine, Chloroquine + Primaquine | 44/78, 50/15 |
Limited Data for P. ovale and P. malariae
Data concerning the efficacy of this compound in the treatment of Plasmodium ovale and Plasmodium malariae infections are limited. scilit.comnih.gov this compound is a blood schizontocide and is ineffective against the liver forms of P. vivax and P. ovale. researchgate.net A tissue schizontocide, such as primaquine, is indicated for the elimination of liver stages in these infections. researchgate.net While some studies included patients with mixed infections involving P. ovale or P. malariae, detailed efficacy data specifically for these species treated with this compound alone is not extensively available in the provided search results. scispace.comajtmh.org
Comparison with Other Antimalarials
A comparison of micronized this compound with chloroquine-clindamycin and chloroquine-doxycycline combinations for treating P. falciparum malaria in Gabon showed that this compound resulted in a 100% cure rate by day 28, comparable to chloroquine-clindamycin (97%) and significantly higher than chloroquine-doxycycline (75%). ajtmh.org
In nonimmune adults with imported uncomplicated P. falciparum malaria, a randomized comparative trial found that the atovaquone-proguanil combination had a longer mean parasite clearance time (63 hours) compared to this compound (48 hours). researchgate.net
In a comparative trial in children in Nigeria, oral artesunate (B1665782) showed an apparently better efficacy than this compound, although the differences were not statistically significant. ajol.info The parasitological efficacy for this compound was described as poor in this study, with a cure rate by day 7 of 47.4%. ajol.info
| Comparator Drug(s) | Plasmodium Species | Study Location (Representative) | This compound Efficacy Findings | Comparator Efficacy Findings | Reference |
| Mefloquine | P. falciparum (Multidrug-Resistant) | Thai-Kampuchean border | Comparable cure rates (88%) and clearance times | Cure rates 88-97% | who.intnih.govnih.gov |
| Mefloquine | P. falciparum (Multidrug-Resistant) | Thai-Burmese border | Standard dose: Higher failure rate (35%) vs mefloquine (10%); Higher dose: Lower failure rate (3%) vs mefloquine (8%) | Standard dose: Lower failure rate (10%) vs this compound (35%); Higher dose: Higher failure rate (8%) vs this compound (3%) | nih.gov |
| Quinine-Tetracycline | P. falciparum (Multidrug-Resistant) | Thailand | Comparable efficacy (cure rate 92%) and clearance times | Cure rate 85% | nih.gov |
| Metakelfin (B1214006) | P. falciparum (Uncomplicated) | Kenya | Comparable fever resolution | Comparable fever resolution | nih.gov |
| Chloroquine-Clindamycin, Chloroquine-Doxycycline | P. falciparum | Gabon | 100% cure rate (comparable to CQ-Clindamycin, better than CQ-Doxycycline) | CQ-Clindamycin: 97% cure rate; CQ-Doxycycline: 75% cure rate | ajtmh.org |
| Atovaquone-Proguanil | P. falciparum (Imported, Uncomplicated) | Not specified (Multicenter) | Faster mean parasite clearance time (48 hours) | Slower mean parasite clearance time (63 hours) | researchgate.net |
| Artesunate | P. falciparum (Uncomplicated, Children) | Nigeria | Apparently lower efficacy (cure rate 47.4% by day 7), poor parasitological efficacy | Apparently better efficacy (cure rate 71.4% by day 7) | ajol.info |
Treatment Failure Analysis
Treatment failures with this compound have been observed in clinical trials. In some studies, recrudescence of parasitemia occurred after initial clearance. ajtmh.orgnih.govresearchgate.netcore.ac.ukzobodat.at In nonimmune travelers treated with a one-day regimen of this compound, recrudescences were noted in P. falciparum cases. ajtmh.orgnih.govresearchgate.netcore.ac.uk In young children, recrudescence was observed in a small percentage followed up to day 14. zobodat.at
In a study in French Guiana, relapses were observed in some patients treated for P. vivax malaria. vivaxmalaria.org In Irian Jaya, therapeutic failures were reported after 28 days in patients with chloroquine-resistant P. vivax treated with this compound. unl.edu
The majority of treatment failures observed with this compound have been attributed in some instances to incomplete drug absorption, although insufficient data have often made it difficult to rule out decreased parasite susceptibility or resistance. scilit.comresearchgate.net In studies conducted in endemic areas, reinfection may also contribute to observed treatment failures or recrudescences. scilit.comzobodat.at Poor results in patients who failed mefloquine prophylaxis suggest that the efficacy of this compound may not extend to mefloquine-resistant P. falciparum, although further studies are needed to confirm this. scilit.comnih.gov In vitro data also indicate a possible cross-resistance between this compound and mefloquine. scilit.comnih.gov
Future Research Directions and Unresolved Questions
Further Elucidation of Mechanism of Action
While halofantrine (B180850) is understood to interfere with heme detoxification, the precise molecular targets and complete mechanism of action are not yet fully understood. wikipedia.orgresearchgate.netpsu.edu Future research aims to provide a more detailed understanding of how this compound exerts its antimalarial effects at the molecular level. Studies involving techniques such as Raman spectroscopy and density functional theory calculations are being used to investigate the drug-target binding process and shed more light on its biological activity. spiedigitallibrary.org A better understanding of the molecular mode of action is crucial for the structure-based design of new, effective antimalarials. spiedigitallibrary.org Research suggests that interactions, possibly involving the stacking of the phenanthrene (B1679779) ring with the porphyrin of ferriprotoporphyrin IX (FPPIX), play a significant role in its activity. spiedigitallibrary.org Further studies are needed to identify specific binding sites within Plasmodium. spiedigitallibrary.org Additionally, some research suggests potential inhibition of the proton pump at the parasite-erythrocyte interface and effects on mitochondria and hematin (B1673048) vesicles as possible modes of action requiring further investigation. psu.edu
Strategies for Cardiotoxicity Management and Reduction
A major area of future research focuses on mitigating the cardiotoxicity associated with this compound, particularly QT interval prolongation and the risk of arrhythmias. humanjournals.comnih.govug.edu.gh Research indicates that the (–)-halofantrine isomer is primarily responsible for blocking the delayed rectifier potassium channel, a key factor in QT prolongation. nih.govasm.org This suggests that administering only the (+)-halofantrine isomer could potentially reduce cardiotoxicity while maintaining antimalarial efficacy, as both enantiomers have shown similar in vitro activity against P. falciparum. asm.org Studies are exploring the potential of the active metabolite, N-desbutylthis compound, as a safer alternative, as it has shown minimal effect on the QT interval compared to the parent drug. nih.gov Further research is needed to fully evaluate the potential of using specific isomers or metabolites to improve the cardiac safety profile of this compound. nih.govasm.org Strategies for managing cardiotoxicity also involve identifying patients with predisposing factors and avoiding concomitant use of other QT-prolonging drugs. ug.edu.gh Research into the effects of this compound on cardiac enzymes also plays a role in understanding and potentially predicting toxicity. bioline.org.brresearchgate.net
Development of Improved Formulations
The erratic and food-dependent absorption of current this compound formulations leads to variable drug levels and can impact therapeutic efficacy and potentially contribute to the development of resistance. wikipedia.orgingentaconnect.com Future research is focused on developing improved formulations to enhance solubility, dissolution rate, and bioavailability, thereby ensuring more consistent and predictable drug exposure. Studies are exploring various approaches, including the development of solid dispersions with different carriers to increase solubility and dissolution. humanjournals.com Nanotechnology-based formulations, such as nanoparticles and nanoliposomes, are also being investigated to improve solubility, encapsulation efficiency, and control the release profile of this compound. researchgate.net Research has shown that complexation with cyclodextrins can significantly increase this compound solubility. ingentaconnect.com The development of micronized formulations has also been explored to improve absorption and bioavailability. nih.gov These efforts aim to optimize the pharmacokinetic properties of this compound, leading to improved clinical outcomes and potentially reducing the risk of toxicity and resistance. humanjournals.comingentaconnect.comresearchgate.net
Role in Combination Therapies
Combination therapy is a key strategy to improve antimalarial efficacy and delay the development of resistance. who.intoup.comwho.int Future research aims to evaluate the potential role of this compound in novel combination therapies. While this compound has been used in combination with other antimalarials in the past, its cardiotoxicity has limited its widespread use in combinations. wikipedia.orgug.edu.gh However, with ongoing research into reducing cardiotoxicity through isomer selection or improved formulations, the potential for incorporating a safer form of this compound into new combinations may be explored. Research into existing artemisinin-based combination therapies (ACTs) like artemether-lumefantrine, which includes a related compound (lumefantrine), provides insights into the potential for aryl amino alcohols in combinations. who.intnih.govmdpi.com Future studies could investigate combinations that leverage this compound's activity against resistant strains while minimizing the risk of adverse effects, potentially targeting different stages of the parasite life cycle or utilizing drugs with synergistic mechanisms of action. who.intoup.com
Understanding Resistance Evolution and Molecular Markers
Understanding the mechanisms by which Plasmodium falciparum develops resistance to this compound and identifying associated molecular markers is crucial for monitoring drug efficacy and guiding treatment strategies. Research indicates that resistance to this compound can be associated with mutations and amplification in the pfmdr1 gene. plos.orgnih.govd-nb.info Studies have shown an association between high pfmdr1 copy number and lower parasite susceptibility to this compound. plos.org Furthermore, selection for pfmdr1 polymorphisms has been observed following treatment with artemether-lumefantrine, a related drug. nih.gov Future research will continue to investigate the genetic basis of this compound resistance, identifying specific mutations or genetic changes that confer reduced susceptibility. oup.complos.orgnih.gov Identifying these molecular markers will enable surveillance efforts to track the emergence and spread of resistance in malaria-endemic regions. nih.govd-nb.infod-nb.info This information is vital for informing public health policies and ensuring the continued effectiveness of antimalarial interventions. oup.comnih.gov
Q & A
Q. What is the primary mechanism of action of halofantrine against Plasmodium species, and how can researchers validate its efficacy in vitro?
this compound exerts antimalarial effects by disrupting heme detoxification in Plasmodium parasites. To validate efficacy, researchers can use in vitro assays measuring parasite growth inhibition (e.g., SYBR Green-based fluorescence assays) across clinically relevant concentrations (e.g., 0.1–10 µM). Dose-response curves should be constructed to calculate IC50 values, with comparison to reference drugs like chloroquine. Parallel cytotoxicity assays in mammalian cell lines (e.g., HepG2) are critical to confirm selectivity .
Q. What methodological approaches are recommended for analyzing this compound pharmacokinetics in biological matrices?
High-performance liquid chromatography (HPLC) paired with UV or mass spectrometry detection is the gold standard. For whole blood, ion-paired chromatography improves resolution due to this compound’s lipophilicity. Key parameters include:
- Sample preparation : Protein precipitation with acetonitrile or solid-phase extraction.
- Metabolite quantification : Desbutyl-halofantrine (active metabolite) requires separate calibration curves.
- Validation : Assess recovery rates (>85%), intraday/interday precision (<15% RSD), and sensitivity (limit of quantification ~10 ng/mL) .
Q. How should researchers address variability in this compound absorption across preclinical models?
Use species-specific formulations to improve bioavailability. For example, in dogs, this compound’s absorption is enhanced with lipid-based carriers due to its lipophilic nature. Pharmacokinetic studies should measure Cmax, Tmax, and AUC0–24h under fed vs. fasting conditions to account for food effects .
Advanced Research Questions
Q. How should researchers reconcile conflicting data regarding CYP2D6-mediated metabolism of this compound between recombinant enzyme systems and human liver microsomes?
While recombinant CYP2D6 systems show this compound metabolism in vitro (Ki = 4.3 µM for CYP2D6 inhibition), human liver microsomes indicate dominant CYP3A4 involvement (r = 0.88 with CYP3A4 protein levels). To resolve this, conduct:
- Correlative analyses : Compare this compound metabolism rates in genotyped CYP2D6 poor vs. extensive metabolizers.
- Chemical inhibition studies : Use quinidine (CYP2D6 inhibitor) and ketoconazole (CYP3A4 inhibitor) to quantify enzyme contributions.
- Clinical translation : Validate findings in pharmacokinetic studies with CYP3A4/CYP2D6 probe drugs .
Q. What experimental designs are optimal for investigating concentration-dependent cardiotoxicity associated with this compound’s HERG channel inhibition?
Use patch-clamp electrophysiology in HEK293 cells expressing HERG channels:
- Protocol : Apply this compound (1–10 µM) during depolarizing pulses (+30 mV) to assess tail current blockade (IC50 ~197 nM).
- Mechanistic insights : Test voltage- and use-dependence by varying pulse durations and membrane potentials.
- Translational models : Correlate in vitro IC50 with clinical QT prolongation risks using therapeutic plasma concentrations (1.67 ± 2.98 µM) .
Q. How can researchers optimize in vivo models to study this compound’s testicular toxicity observed in biochemical assays?
- Dose-ranging studies : Administer this compound at therapeutic (3 mg/kg) and supratherapeutic doses (6–12 mg/kg) in rodents.
- Biomarkers : Measure serum acid phosphatase (ACP) and creatinine levels as indicators of testicular and renal toxicity.
- Histopathology : Validate biochemical findings with tissue sections stained for apoptosis (TUNEL assay) .
Q. What strategies mitigate confounding factors in this compound combination therapy studies (e.g., artemether-lumefantrine)?
- Pharmacodynamic separation : Stagger drug administration to isolate individual effects.
- Isobolographic analysis : Quantify synergistic/additive interactions using fixed-ratio combinations.
- Metabolic profiling : Monitor CYP3A4 induction/repression via coadministered probe substrates .
Data Contradiction & Methodological Challenges
Q. How should discrepancies between in vitro CYP2D6 inhibition potency and in vivo metabolic pathways be interpreted?
While this compound inhibits CYP2D6 in vitro (IC50 = 1.06 µM), its in vivo metabolism is CYP3A4-driven. This suggests:
Q. Why do interspecies variations in this compound pharmacokinetics complicate preclinical-to-clinical extrapolation?
Dogs exhibit prolonged elimination (t1/2 = 2.7 days) due to slower CYP-mediated metabolism vs. humans (t1/2 = 1–3 days). Use physiologically based pharmacokinetic (PBPK) modeling to scale clearance rates, incorporating species-specific CYP3A4 expression levels .
Q. What validation criteria ensure reliability in this compound toxicity studies using non-mammalian models (e.g., Plasmodium-infected rodents)?
- Dose alignment : Ensure plasma exposures match human therapeutic ranges.
- Biomarker consistency : Cross-validate ACP elevations with mammalian toxicity databases.
- Negative controls : Include artemether monotherapy arms to isolate this compound-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
